Ethyl 3-bromo-2-chloroprop-2-enoate
Description
Ethyl 3-bromo-2-chloroprop-2-enoate is a halogenated α,β-unsaturated ester characterized by a propenoate backbone substituted with bromine (Br) at the 3-position and chlorine (Cl) at the 2-position. The compound’s structure combines electron-withdrawing halogens with a conjugated double bond, rendering it highly reactive in organic synthesis. Its molecular formula is C₅H₆BrClO₂, with a molecular weight of 213.46 g/mol (calculated). The presence of both Br and Cl substituents enhances its utility as a versatile intermediate in cross-coupling reactions, polymer chemistry, and pharmaceutical precursor synthesis.
Properties
CAS No. |
62849-20-1 |
|---|---|
Molecular Formula |
C5H6BrClO2 |
Molecular Weight |
213.46 g/mol |
IUPAC Name |
ethyl 3-bromo-2-chloroprop-2-enoate |
InChI |
InChI=1S/C5H6BrClO2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3 |
InChI Key |
RUWWKQJGIVHREG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-chloroprop-2-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with bromine and chlorine under controlled conditions. The reaction typically proceeds via halogenation, where the bromine and chlorine atoms are introduced to the propenoate structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control to ensure the desired product yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-chloroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols, can replace the halogen atoms.
Electrophiles: Such as hydrogen halides, can add across the double bond.
Bases: Such as sodium ethoxide, can induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while addition reactions can produce halogenated alkanes.
Scientific Research Applications
Ethyl 3-bromo-2-chloroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-chloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural differences and electronic effects among Ethyl 3-bromo-2-chloroprop-2-enoate and analogous compounds:
Key Observations :
- Conjugation Effects: The α,β-unsaturated system in this compound enables resonance stabilization, enhancing its reactivity in Michael additions or Diels-Alder reactions compared to saturated esters like Ethyl 2-bromopropanoate.
- Halogen Effects: Cl (electronegativity = 3.0) and Br (2.8) create distinct electronic environments. The Cl substituent increases electrophilicity at C2, while Br at C3 stabilizes adjacent carbocations. In contrast, Ethyl 3-bromo-2,2-difluoropropanoate’s fluorine substituents (electronegativity = 4.0) induce stronger electron withdrawal, favoring nucleophilic substitution.
Physical Properties and Reactivity
Analysis :
- Volatility: this compound’s conjugated system likely reduces volatility compared to saturated analogs like Ethyl 2-bromopropanoate.
- Solubility: The presence of halogens increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone). Ethyl 3-bromo-2,2-difluoropropanoate’s fluorinated structure reduces solubility in polar solvents due to increased hydrophobicity.
Challenges and Stability
- Hydrolysis Sensitivity: this compound’s α,β-unsaturated ester is prone to hydrolysis under acidic/basic conditions, limiting its use in aqueous environments.
- Thermal Stability: Fluorinated analogs (e.g., Ethyl 3-bromo-2,2-difluoropropanoate) exhibit higher thermal stability due to strong C-F bonds.
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